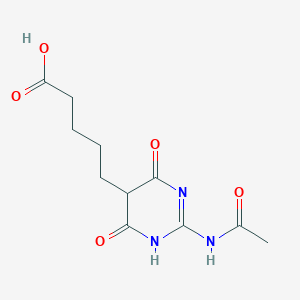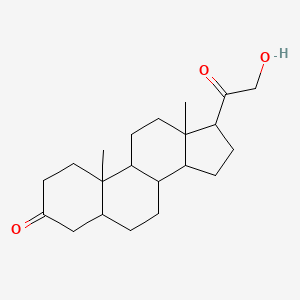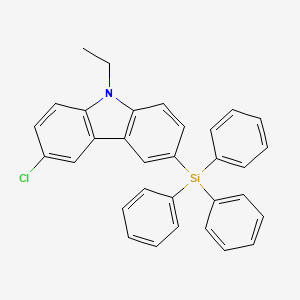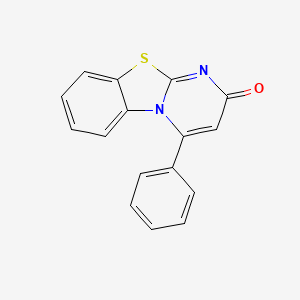
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one is a heterocyclic compound that belongs to the class of pyrimidobenzothiazoles. These compounds are known for their diverse range of biological activities and are of significant interest in pharmaceutical research. The structure of this compound consists of a pyrimidine ring fused with a benzothiazole ring, with a phenyl group attached at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one can be synthesized through various methods. One common method involves the reaction of 2-aminobenzothiazole with alkynoic acid. This reaction proceeds through a regioselective one-pot synthesis, resulting in the formation of the desired compound in quantitative yields . The reaction conditions typically involve the use of a suitable solvent, such as hexane or ethyl acetate, and the reaction mixture is subjected to reduced pressure to evaporate the solvent and obtain the crude product, which is then crystallized.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions. For example, a three-component reaction catalyzed by hafnium(IV) triflate (Hf(OTf)4) has been employed to synthesize a library of pyrimidobenzothiazole-based compounds . This method offers high efficiency and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the phenyl ring.
Scientific Research Applications
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and veterinary products due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, pyrimidobenzothiazoles have been reported to act as gamma-aminobutyric acid (GABA) receptor binding agents . This interaction with GABA receptors can modulate neurotransmission and produce various pharmacological effects, such as sedation and muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3,4-dihydro-2H-pyrimido(2,1-B)(1,3)benzothiazole: This compound is structurally similar but lacks the phenyl group at the fourth position.
Other Pyrimidobenzothiazoles: Various derivatives of pyrimidobenzothiazoles with different substituents have been synthesized and studied for their biological activities.
Uniqueness
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one is unique due to its specific structural features, including the phenyl group at the fourth position, which contributes to its distinct biological activities. The presence of both pyrimidine and benzothiazole rings in the structure enhances its potential for diverse pharmacological applications.
Properties
CAS No. |
32278-47-0 |
|---|---|
Molecular Formula |
C16H10N2OS |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one |
InChI |
InChI=1S/C16H10N2OS/c19-15-10-13(11-6-2-1-3-7-11)18-12-8-4-5-9-14(12)20-16(18)17-15/h1-10H |
InChI Key |
VRTFHAOXCUFUFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
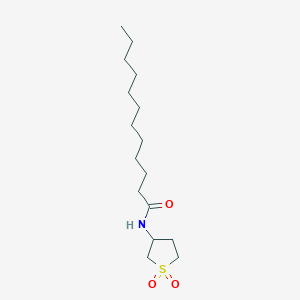
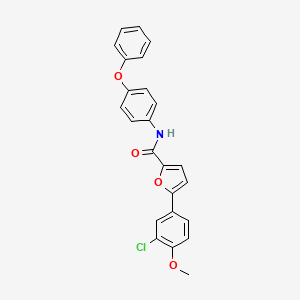
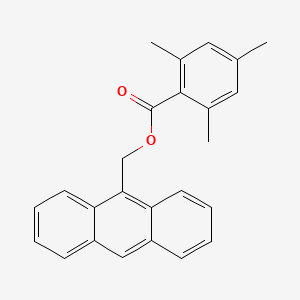
![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)



![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)


